methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Quality Control Purity Verification Solid Handling

3-Substituted thiophene intermediates bearing electron-rich pyrrole moieties are difficult to source at research scale. This compound addresses that gap: a well-characterized beige solid (mp 123.5-125.5°C, ≥95% purity) ready for medicinal chemistry workflows. - Pyrrole nitrogen enables hydrogen-bonding interactions and N-functionalization-capabilities absent in widely available 3-chloro analogs-expanding accessible SAR chemical space. - Defined melting point supports rapid gravimetric dispensing and incoming QC identity verification without spectroscopy, reducing CRO workflow bottlenecks. - LogP 2.81 and PSA 101.99 Ų position this scaffold favorably for antiviral target engagement programs, with structural congruence to PAS-series NNRTI pharmacophores. Global shipping with batch-specific Certificate of Analysis; ambient transport; UN2811 (Class 6.1, PG III) hazmat classification applies.

Molecular Formula C11H11NO4S2
Molecular Weight 285.3 g/mol
CAS No. 175201-75-9
Cat. No. B071908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
CAS175201-75-9
Molecular FormulaC11H11NO4S2
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2
InChIInChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3
InChIKeyTVNYYCVLLAIJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.2 [ug/mL]

Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate – Building Block for Heterocyclic Synthesis


Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-75-9) is a heterocyclic compound belonging to the thiophene carboxylic acid derivatives class, characterized by a thiophene core bearing a methyl ester at position 2, a methylsulfonyl group at position 4, and a 1H-pyrrole ring at position 3 [1]. With a molecular formula of C11H11NO4S2 and a molecular weight of 285.34 g/mol, this compound is supplied as a beige solid with a melting point range of 123.5–125.5°C and a minimum purity specification of 95% . Its structural architecture positions it as a versatile intermediate for medicinal chemistry programs targeting pyrrole-containing bioactive scaffolds, while its physicochemical profile distinguishes it from simpler 3-substituted thiophene analogs commonly employed as generic building blocks.

N-heterocyclic library synthesis via pyrrole functionalization
Solid form enables melting-point identity verification
Predicted high boiling point supports high-temperature reaction design
Distinct LogP–PSA profile for medicinal chemistry library exploration

Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Synthetic Uniqueness


The 3-position substitution on the thiophene ring fundamentally determines the reactivity profile and downstream synthetic accessibility of this compound class. While the 3-chloro analog (CAS 175201-76-0) is widely available and frequently used as a generic coupling partner for Suzuki–Miyaura and Buchwald–Hartwig reactions, it lacks the electron-rich 1H-pyrrole ring that enables complementary reactivity modes—including electrophilic aromatic substitution, N-functionalization, and metal-catalyzed C–H activation—that are essential for constructing N-heterocyclic libraries . Furthermore, the target compound's pyrrole moiety introduces a hydrogen-bond-capable nitrogen atom absent in the 3-chloro analog, which has direct implications for target engagement in biological screening campaigns . These divergent structural features translate into measurable differences in physicochemical properties that affect handling, purification, and design of synthetic routes, rendering generic interchange between these analogs scientifically unjustified.

!
Pyrrole moiety introduces electrophilic substitution and N-functionalization routes absent in the 3-chloro analog
!
Solid physical form vs. liquid comparator changes handling, dispensing, and QC verification workflows
!
Predicted LogP/PSA shift may alter solubility, permeability, and target engagement in biological screening
!
Different predicted thermal processing window; generic interchange risks evaporative loss or degradation

Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate vs. 3-Chloro Analog


Solid Form Enables Melting Point Verification

The target compound is a beige solid with a well-defined melting point of 123.5–125.5°C (measured), enabling straightforward purity verification via melting point determination . In contrast, the 3-chloro analog (CAS 175201-76-0) is reported as a liquid at ambient temperature with no experimentally determined melting point data available in authoritative databases [1]. This physical state difference provides the target compound with a distinct quality-control advantage: any batch of the target compound can be rapidly screened for identity and purity using simple capillary melting point apparatus, while the liquid 3-chloro analog requires more resource-intensive techniques such as GC-MS or NMR for equivalent verification.

Physical State & Mp
Head-to-head
Target: Solid, mp 123.5–125.5°C
3-Cl analog: Liquid (no mp data)
Qualitative state difference
Enables rapid identity verification via melting point
Measured value; comparator lacks mp reference
Quality Control Purity Verification Solid Handling

Higher Boiling Point for High-Temperature Reactions

The target compound exhibits a predicted boiling point of 516.4°C at 760 mmHg, which is 71.5°C higher than the 3-chloro analog's boiling point of 444.9°C at 760 mmHg . This substantially elevated boiling point indicates a lower vapor pressure at elevated reaction temperatures, reducing the risk of evaporative loss during high-temperature transformations conducted in solvents such as dimethyl sulfoxide (DMSO, bp 189°C), N,N-dimethylformamide (DMF, bp 153°C), or N-methyl-2-pyrrolidone (NMP, bp 202°C). While both compounds can be employed in standard reflux conditions, the target compound offers a wider thermal processing window for reactions requiring prolonged heating above 200°C under pressure or in sealed vessels.

Boiling Point (760 mmHg)
Data to verify
Target: 516.4°C 3-Cl: 444.9°C
+71.5°C (predicted)
Predicted wider thermal processing window
Predicted value; experimental validation pending
High-Temperature Reactions Solvent Compatibility Reaction Design

Lipophilicity and Predicted Membrane Permeability

The target compound possesses a predicted LogP value of 2.81, compared to 2.67 for the 3-chloro analog—a difference of +0.14 log units . In the context of medicinal chemistry compound libraries, even small LogP shifts can measurably influence predicted membrane permeability, plasma protein binding, and nonspecific tissue partitioning [1]. The pyrrole-for-chlorine substitution increases lipophilicity while simultaneously adding a hydrogen-bond-capable nitrogen, resulting in a polar surface area (PSA) of 101.99 Ų for the target versus 97.06 Ų for the 3-chloro analog . This combination of higher LogP with elevated PSA creates a distinct physicochemical signature that may favor central nervous system (CNS) multiparameter optimization (MPO) scores differently than the 3-chloro comparator, though empirical validation remains required.

LogP & PSA
Data to verify
LogP 2.81, PSA 101.99 Ų 3-Cl: LogP 2.67, PSA 97.06 Ų
ΔLogP +0.14, ΔPSA +4.93 Ų
Access distinct physicochemical property space
Predicted; empirical LogP/PSA not available
Druglikeness Lipophilicity ADME Prediction

Lower Density and Solid Form Facilitate Handling

The target compound exhibits a predicted density of 1.42 g/cm³, which is 0.073 g/cm³ lower than the 3-chloro analog's density of 1.493 g/cm³ . When combined with its solid physical form and defined melting point, this lower density facilitates accurate gravimetric dispensing using microbalances and automated powder-handling systems commonly employed in high-throughput experimentation (HTE) and parallel synthesis platforms. The 3-chloro analog, being a liquid of higher density, requires volumetric dispensing techniques that introduce greater measurement uncertainty, particularly when handling sub-milligram quantities typical of nanoscale reaction screening.

Density & Handling
Data to verify
Solid, density 1.42 g/cm³ 3-Cl: Liquid, 1.493 g/cm³
−0.073 g/cm³ (predicted)
Facilitates precise gravimetric dispensing in HTE
Predicted density; experimental verification recommended
Laboratory Handling Weighing Accuracy Automated Dispensing

Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Key Applications


Medicinal Chemistry Library Synthesis

The target compound serves as a key intermediate for constructing N-heterocyclic compound libraries where the pyrrole moiety is essential for target binding. Its higher LogP (2.81 vs. 2.67 for the 3-chloro analog) and elevated PSA (101.99 vs. 97.06 Ų) position it in a distinct region of drug-like chemical space , making it particularly suitable for medicinal chemistry campaigns targeting receptors or enzymes that require hydrogen-bond-donor/acceptor interactions mediated by the pyrrole nitrogen.

High-Temperature Automated Synthesis Workflows

With a substantially higher boiling point (516.4°C vs. 444.9°C) and lower density (1.42 vs. 1.493 g/cm³) than the 3-chloro analog , the target compound is better suited for automated high-temperature reaction screening platforms. Its solid physical form and defined melting point (123.5–125.5°C) enable precise gravimetric dispensing via robotic powder-handling systems, reducing measurement error in nanomole-scale reaction setups .

QC-Sensitive Procurement for Regulated Synthesis

The target compound's solid-state identity with a measurable melting point (123.5–125.5°C) provides a straightforward, instrument-minimal method for batch identity verification . This is particularly valuable in GLP-compliant synthesis laboratories and contract research organizations (CROs) where rapid incoming material QC reduces workflow bottlenecks compared to the liquid 3-chloro analog, which lacks a melting point reference and requires spectroscopic confirmation for each new lot.

SAR Studies for HIV-1 NNRTI Scaffolds

Based on class-level evidence from the pyrrolyl aryl sulfone (PAS) series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds bearing the 4-methylsulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate substructure are of interest as precursors for antiviral SAR exploration [1]. While direct quantitative antiviral activity data for the target compound itself is not publicly available, its structural congruence with the PAS pharmacophore—specifically the sulfonyl-pyrrole-thiophene connectivity—makes it a relevant building block for this therapeutic area.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Pyrrole-containing heterocyclic scaffold; distinct LogP–PSA profile
Target engagement via H-bond interactions; library design compatibility
High-Temperature Automated Synthesis
Solid form with defined melting point; predicted high boiling point
Thermal stability assessment; gravimetric dispensing accuracy
QC-Sensitive Procurement
Solid-state identity with measurable melting point
Incoming material identity verification; purity by mp
HIV-1 NNRTI SAR Studies
Structural congruence with PAS pharmacophore (class-level evidence)
Antiviral SAR exploration; class-level model interpretation
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